N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-23(13-10-17-6-2-1-3-7-17)28-24-19-8-4-5-9-20(19)33-25(24)26(30)27-18-11-12-21-22(16-18)32-15-14-31-21/h1-9,11-12,16H,10,13-15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANWTEBAVPFPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a compound that has attracted significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzodioxin moiety, which is known for its wide range of biological activities. The synthesis typically involves multiple steps, including the formation of the benzodioxin ring and subsequent modifications to introduce the amide and carboxamide functionalities.
General Synthetic Route
- Formation of Benzodioxin Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Amide Group : Reaction with acyl chlorides or anhydrides to form the amide bond.
- Formation of Carboxamide : Further reaction to incorporate the carboxamide group.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit substantial inhibitory activity against various enzymes:
- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism, and inhibition can help manage conditions like Type 2 Diabetes Mellitus (T2DM). The compound showed promising results in inhibiting α-glucosidase, suggesting its potential as an antidiabetic agent .
- Acetylcholinesterase (AChE) : While the inhibitory effect on AChE was weaker compared to α-glucosidase, it indicates potential applications in neurodegenerative diseases such as Alzheimer's disease (AD) where AChE inhibition is beneficial .
Case Studies and Research Findings
- Antidiabetic Potential : In vitro studies indicated that compounds derived from this compound significantly reduced glucose levels in assays mimicking diabetic conditions. This effect is attributed to its ability to inhibit α-glucosidase activity effectively .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential use in treating neurodegenerative disorders .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Binding : The compound likely binds to the active sites of target enzymes (e.g., α-glucosidase and AChE), inhibiting their activity.
- Receptor Modulation : It may interact with specific receptors involved in metabolic regulation and neuronal signaling pathways.
Comparative Biological Activity Table
| Compound | Enzyme Target | Inhibition Activity | Potential Application |
|---|---|---|---|
| This compound | α-Glucosidase | High | Antidiabetic |
| This compound | Acetylcholinesterase | Moderate | Neuroprotective |
Scientific Research Applications
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties:
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation. Studies have demonstrated that it can lead to cell cycle arrest at the G0/G1 phase.
- In Vitro Studies : In cell line studies, particularly with lung cancer (A549) and breast cancer (MCF-7) cells, significant reductions in cell viability were observed at concentrations ranging from 10 µM to 100 µM.
- In Vivo Studies : Animal models treated with this compound showed decreased tumor growth rates compared to untreated controls, indicating its potential as an effective anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, suggesting potential applications in treating inflammatory diseases like arthritis.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various Gram-positive and Gram-negative bacteria were comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a study involving A549 lung cancer cells:
- The compound was administered at varying concentrations (10 µM to 100 µM).
- Results indicated a dose-dependent decrease in cell viability with significant apoptosis markers observed through flow cytometry.
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation:
- Administration of the compound resulted in a significant reduction in paw edema in rats.
- Cytokine levels (TNF-alpha and IL-6) were markedly decreased post-treatment.
Comparison with Similar Compounds
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- Key Difference : Replacement of the 3-phenylpropanamido group with a biphenylcarboxamido moiety (C₁₃H₁₀O vs. C₉H₁₀O).
- Impact: The biphenyl group increases molecular rigidity and lipophilicity (clogP ≈ 5.2 vs.
- Activity : While specific data for this compound are unavailable, biphenyl derivatives are often associated with improved target affinity in kinase inhibitors, suggesting a possible divergence in pharmacological profile .
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide
- Key Difference : Simplified structure lacking the benzodioxin and benzofuran systems.
- Impact : Absence of the benzodioxin ring reduces metabolic stability, as observed in analogs where dioxane systems prolong half-life in vivo .
Benzodioxin-Containing Antihepatotoxic Agents
Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) highlight the role of the benzodioxin moiety in hepatoprotection.
- Activity Comparison :
| Compound | SGOT Reduction (%) | SGPT Reduction (%) | ALKP Reduction (%) |
|---|---|---|---|
| Silymarin (standard) | 58.2 | 61.4 | 47.8 |
| 4f | 54.7 | 57.9 | 45.3 |
| 4g | 56.1 | 59.2 | 46.1 |
Data adapted from antihepatotoxic assays in rats .
- flavone) could alter bioavailability or target specificity .
Heterocyclic Variations: Thiazole and Pyrrolidine Derivatives
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- Key Difference : Replacement of the 3-phenylpropanamido group with a thiazole ring.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Difference : Pyrrolidine-5-one replaces the benzofuran core.
- Impact : The polar pyrrolidone may improve solubility but reduce aromatic stacking interactions critical for receptor binding .
Pharmacokinetic and Target-Specific Comparisons
- Glucosylceramide Synthase Inhibitors : Analogs like N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide demonstrate that benzodioxin systems are viable in enzyme inhibition. However, the target compound’s benzofuran-carboxamide structure may shift selectivity toward other targets, such as transcription factors or kinases .
Q & A
Q. Basic
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., acetylcholinesterase or α-glucosidase assays) with IC50 determination. Include positive controls (e.g., galantamine) and triplicate measurements .
- Cytotoxicity testing : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). Normalize results to cell viability curves and account for solvent interference .
How can computational modeling predict the compound’s biological activity and guide SAR studies?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects on the benzodioxin or benzofuran moieties .
- QSAR models : Train models on datasets of structurally related compounds to predict bioactivity and prioritize synthetic targets .
How should researchers address contradictions in reported IC50 values across studies?
Q. Advanced
- Standardize assay conditions : Control variables like pH, temperature, and enzyme concentration. Use reference compounds for cross-validation .
- Validate via orthogonal assays : Confirm inhibitory activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
What strategies improve solubility and stability for in vivo pharmacokinetic studies?
Q. Basic
- Solubility screening : Test solvents (DMSO, PEG-400) or cyclodextrin-based formulations. Use dynamic light scattering (DLS) to assess aggregation .
- Stability assays : Conduct forced degradation studies under acidic/alkaline conditions. Monitor degradation products via LC-MS .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Q. Advanced
- Substituent modification : Replace the phenylpropanamido group with bioisosteres (e.g., pyridine rings) to enhance metabolic stability .
- Protease resistance : Introduce methyl or halogen groups at meta/para positions to reduce CYP450-mediated oxidation .
- In silico ADME prediction : Use SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics .
What computational tools are critical for predicting pharmacokinetics (ADME) and toxicity?
Q. Basic
- ADME prediction : Utilize PubChem data and tools like ADMETlab to estimate absorption, distribution, and half-life .
- Toxicity screening : Apply ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity .
How can crystallographic challenges (e.g., twinning) be resolved during structure determination?
Q. Advanced
- Data collection : Use synchrotron radiation for high-resolution datasets. Integrate SHELXD for phase retrieval in cases of pseudo-symmetry .
- Refinement strategies : Apply TLS (translation-libration-screw) models in SHELXL to improve R-factors for disordered regions .
What steps ensure reproducibility in multi-step synthesis protocols?
Q. Advanced
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Flow chemistry : Use continuous flow reactors for exothermic or air-sensitive steps to enhance scalability and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
